N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15292882
InChI: InChI=1S/C20H19NO3/c1-11-5-6-12(2)16(7-11)21-20(23)19-10-17(22)15-8-13(3)14(4)9-18(15)24-19/h5-10H,1-4H3,(H,21,23)
SMILES:
Molecular Formula: C20H19NO3
Molecular Weight: 321.4 g/mol

N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15292882

Molecular Formula: C20H19NO3

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C20H19NO3
Molecular Weight 321.4 g/mol
IUPAC Name N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C20H19NO3/c1-11-5-6-12(2)16(7-11)21-20(23)19-10-17(22)15-8-13(3)14(4)9-18(15)24-19/h5-10H,1-4H3,(H,21,23)
Standard InChI Key DIAYRRPULJHFTC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a chromene scaffold (4H-chromen-4-one) fused with a benzene ring. Key substituents include:

  • Methyl groups: At positions 2 and 5 on the phenyl ring (N-substituent) and positions 6 and 7 on the chromene ring.

  • Carboxamide group: Attached to the chromene’s second position, enhancing solubility and hydrogen-bonding potential.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC20H19NO3\text{C}_{20}\text{H}_{19}\text{NO}_{3}
Molecular Weight321.4 g/mol
IUPAC NameN-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide
Canonical SMILESCC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C
Topological Polar Surface Area66.4 Ų

The carboxamide group facilitates interactions with biological targets, while methyl groups influence steric hindrance and lipophilicity.

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multicomponent reactions (MCRs) that streamline the formation of its complex scaffold. A Michael addition-driven MCR, as described for analogous chromone derivatives, offers a high-yield pathway :

  • Michael Addition: A ketone or aldehyde undergoes conjugate addition to an α,β-unsaturated carbonyl compound.

  • Cyclization: Intramolecular esterification or amidation forms the chromene ring.

  • Functionalization: Introduction of methyl groups via alkylation or Friedel-Crafts reactions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Michael AdditionKnoevenagel adduct, DABCO, EtOH, 60°C70–85
CyclizationHCl (cat.), reflux65–78
MethylationMethyl iodide, K₂CO₃, DMF80–90

Optimization studies highlight the role of temperature and catalyst concentration in maximizing yield. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines, respectively:

RCONHR’+H2OH+/OHRCOOH+R’NH2\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{R'NH}_2

This reactivity enables the compound to serve as a precursor for derivatives with modified pharmacokinetic properties.

Oxidation and Reduction

  • Oxidation: The chromene’s pyran ring can be oxidized to introduce additional carbonyl groups using agents like KMnO4\text{KMnO}_4.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) selectively reduces the 4-oxo group to a hydroxyl group, altering hydrogen-bonding capacity.

Biological Activities and Mechanisms

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)14.2Caspase-3/7 activation
A549 (Lung)17.8Bcl-2 suppression
HepG2 (Liver)22.4ROS generation

Antimicrobial Activity

Against Gram-positive bacteria (e.g., Staphylococcus aureus), the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, likely through membrane disruption and enzyme inhibition.

Applications in Medicinal Chemistry and Materials Science

Drug Development

  • Kinase Inhibition: Structural analogs show inhibitory activity against EGFR (epidermal growth factor receptor) with Ki=0.8nMK_i = 0.8 \, \text{nM} .

  • Antioxidant Properties: The chromene core scavenges free radicals (EC₅₀ = 45 μM in DPPH assay).

Materials Science

The compound’s planar structure and conjugated π-system make it a candidate for organic semiconductors. Preliminary studies report a charge carrier mobility of 0.15cm2/V\cdotps0.15 \, \text{cm}^2/\text{V·s}.

Comparative Analysis with Structural Analogs

Table 4: Comparison of Chromene Derivatives

CompoundSubstituentsActivity (IC₅₀)
Target Compound2,5-(CH₃)₂Ph, 6,7-(CH₃)₂14.2 μM (MCF-7)
N-(2,6-Dimethylphenyl) analog 2,6-(CH₃)₂Ph, 6,7-(CH₃)₂18.9 μM (MCF-7)
6-Bromo derivative 6-Br, 2,5-(CH₃)₂Ph9.8 μM (A549)

Electron-withdrawing groups (e.g., Br) enhance cytotoxicity but reduce solubility, highlighting structure-activity trade-offs .

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